N-[(5-bromo-2-fluorophenyl)methyl]cyclobutanamine
Description
N-[(5-Bromo-2-fluorophenyl)methyl]cyclobutanamine is a small organic molecule featuring a cyclobutanamine moiety linked to a substituted aromatic ring. The phenyl group is substituted with bromine and fluorine at the 5- and 2-positions, respectively.
Properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-9-4-5-11(13)8(6-9)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYBVVMJJJNCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(C=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-fluorophenyl)methyl]cyclobutanamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 5 and 2 positions, respectively.
Formation of Cyclobutanamine: The brominated and fluorinated phenyl compound is then reacted with cyclobutanamine under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-fluorophenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-[(5-bromo-2-fluorophenyl)methyl]cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-fluorophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The 5-bromo-2-fluoro substitution in the target compound creates a distinct electronic environment compared to the 4-bromo-3-fluoro isomer in the Parchem compound (). Morpholine-containing analogs (e.g., 9q in ) exhibit higher molecular weights due to the bulky morpholine group, which could reduce membrane permeability compared to halogenated derivatives .
Synthesis Yields :
- Analogs with complex substituents (e.g., morpholine or dihydrobenzofuran groups in ) show lower yields (33–38%) compared to simpler derivatives in (89–94%), suggesting synthetic challenges with bulky or polar groups .
Spectroscopic and Analytical Data
- NMR Trends: Cyclobutanamine derivatives consistently show characteristic ¹H NMR signals for the cyclobutane ring (e.g., δ ~1.5–2.5 ppm for ring protons) and aromatic protons influenced by substituents (e.g., δ ~6.5–7.5 ppm) . The bromine and fluorine substituents in the target compound would cause distinct deshielding effects in ¹³C NMR compared to non-halogenated analogs.
HRMS Validation :
- High-resolution mass spectrometry (HRMS) data for analogs (e.g., 9q: calculated 261.1967, found 261.1961) confirm their molecular formulas, underscoring the reliability of synthetic protocols for such compounds .
Biological Activity
N-[(5-bromo-2-fluorophenyl)methyl]cyclobutanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclobutanamine core and a phenyl ring substituted with bromine and fluorine atoms. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and ongoing research.
Chemical Structure and Properties
- Molecular Formula : C11H13BrFN
- Molecular Weight : 244.13 g/mol
- Structural Features : The compound consists of a cyclobutane ring attached to a phenyl group that contains both bromine and fluorine substituents, which are known to influence biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural characteristics that suggest potential interactions with various biological targets. Preliminary studies indicate that compounds with similar structures may exhibit:
- Anti-inflammatory properties
- Antitumor activity
These effects are hypothesized to arise from the halogen substituents, which can enhance lipophilicity and alter the compound's interaction profile with biological systems.
Research into the mechanisms by which this compound exerts its biological effects is ongoing. The presence of halogens may enhance binding affinity to specific enzymes or receptors, potentially modulating biochemical pathways involved in inflammation and tumor growth.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key similarities and differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Bromo-4-fluorophenyl)cyclobutanamine | Similar cyclobutanamine core | Different halogen positioning |
| N-[(2,4-difluorophenyl)methyl]cyclobutanamine | Contains two fluorine atoms | Variation in halogen count and position |
| 1-(3-chlorophenyl)cyclobutanamine | Chlorine instead of bromine and fluorine | Different halogen type |
| N-(phenyl)methylcyclobutanamine | No halogens present | Lacks halogen substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
